N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a 4-bromo-2-methylphenyl acetamide group and a 3-(3-methylbutyl) side chain. The bromophenyl substituent may facilitate halogen bonding interactions, while the branched alkyl chain (3-methylbutyl) likely improves lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2S2/c1-12(2)6-8-24-19(26)18-16(7-9-27-18)23-20(24)28-11-17(25)22-15-5-4-14(21)10-13(15)3/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHLBUZDVONDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is an organic compound with potential biological activities due to its unique structural features. This compound contains a bromo-substituted aromatic ring, a thieno[3,2-d]pyrimidine moiety, and an acetamide functional group, which may contribute to its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈BrN₃O₂S. Its structure can be broken down into several key components:
- Bromo-substituted aromatic ring : Enhances lipophilicity and potential receptor interactions.
- Thieno[3,2-d]pyrimidine core : Known for various biological activities including antimicrobial and anticancer effects.
- Acetamide group : Often involved in hydrogen bonding and can influence the compound's solubility and permeability.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the thieno[3,2-d]pyrimidine structure suggests potential activity against various diseases, particularly in cancer therapy and infectious diseases.
In Vitro Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing thieno-pyrimidine frameworks have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative 1 | Antimicrobial | |
| Thieno[3,2-d]pyrimidine Derivative 2 | Anticancer | |
| Similar Acetamide Compounds | Enzyme Inhibition |
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds induced significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
-
Case Study on Antimicrobial Effects :
- In another research project, a series of thieno-pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold and Substituent Variations
The compound shares structural homology with several acetamide-functionalized thieno-pyrimidinones, differing primarily in substituents:
*logP calculated using fragment-based methods (e.g., Wildman-Crippen).
Key Observations :
- Halogen Effects: The 4-bromo-2-methylphenyl group in the target compound offers stronger halogen bonding compared to 2-bromophenyl () or non-brominated analogs .
- Alkyl Chain Impact : The 3-methylbutyl chain increases logP by ~0.2–0.7 units relative to ethyl or methyl substituents, suggesting enhanced membrane permeability .
Physicochemical and Crystallographic Properties
Bond Length and Crystallography
Crystallographic data for analogous compounds () reveal:
- Acetamide Region: C1–C2 bond lengths (~1.50–1.53 Å) and N1–C2 (~1.30–1.35 Å) are consistent across derivatives. Minor variations arise from steric effects of bulky substituents (e.g., 3-methylbutyl in the target compound) .
- Dihedral Angles : In N-(4-bromophenyl)acetamide derivatives, dihedral angles between aromatic rings range from 40° to 86°, influenced by substituent bulk . The target compound’s 3-methylbutyl group may further distort angles, altering crystal packing.
Solubility and Stability
- The target compound’s higher logP (~4.2) suggests poor aqueous solubility, typical of brominated thieno-pyrimidinones.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
